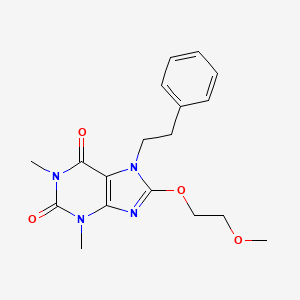

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, also known as MPEP, is a purine derivative that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the central nervous system (CNS).

Applications De Recherche Scientifique

Biodegradable Polymers for Drug Delivery

Polyphosphazenes, including MEEP, are gaining prominence in the biomedical industry because of their degradability. MEEP is synthesized by replacing chloro groups in polydichlorophosphazenes (PDCP) with 2-(2-methoxyethoxy) ethanol. The resulting polymer exhibits controlled molecular weight and can be tailored for specific applications . Its potential applications include drug delivery systems, where the polymer gradually degrades, releasing therapeutic agents over time.

4D Printing and Shape-Memory Materials

MEEP could find use in 4D printing, a field that goes beyond 3D printing by allowing structures to change shape over time. When combined with other materials, MEEP might contribute to creating smart, self-folding structures or responsive materials .

Wound Healing and Tissue Regeneration

In tissue engineering, biocompatible materials play a crucial role. MEEP’s degradability and controlled release properties make it a candidate for wound healing applications. By incorporating MEEP into scaffolds or wound dressings, researchers aim to enhance tissue regeneration .

Electrolytes for Lithium-Ion Batteries

Polymer electrolytes are essential for safer and more efficient lithium-ion batteries. Although MEEP is not directly used as an electrolyte, understanding its properties can inform the design of novel polymer electrolytes. Researchers study its degradation behavior, thermal stability, and ion transport properties to improve battery performance .

Hydrogels and Controlled Release Systems

MEEP’s hydrolytic degradation behavior makes it suitable for designing hydrogels. These hydrogels can encapsulate drugs, proteins, or growth factors, releasing them gradually as the polymer breaks down. Such systems are valuable for localized drug delivery and tissue engineering .

Antibacterial Coatings and Implant Materials

By incorporating MEEP into coatings or implant materials, researchers aim to prevent bacterial colonization. Its controlled degradation ensures a sustained release of antibacterial agents, reducing the risk of infections associated with medical devices .

Propriétés

IUPAC Name |

8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCRAUHKXJYZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione | |

CAS RN |

476480-65-6 |

Source

|

| Record name | 8-(2-METHOXYETHOXY)-1,3-DIMETHYL-7-(2-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)